molecular formula C12H10FNO B1406961 3-Fluoro-5-phenoxyaniline CAS No. 1503503-77-2

3-Fluoro-5-phenoxyaniline

Cat. No. B1406961
CAS RN: 1503503-77-2
M. Wt: 203.21 g/mol
InChI Key: WLIXKLZJDXYKFR-UHFFFAOYSA-N
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Description

“3-Fluoro-5-phenoxyaniline” is likely an organic compound consisting of an aniline (an aromatic amine) that is substituted with a fluoro group at the 3rd position and a phenoxy group at the 5th position .


Synthesis Analysis

The synthesis of such compounds typically involves nucleophilic aromatic substitution reactions . The exact method would depend on the starting materials and specific conditions.


Molecular Structure Analysis

The molecular structure of “3-Fluoro-5-phenoxyaniline” would likely consist of a benzene ring (from the aniline) with a fluoro group (-F) attached at the 3rd position and a phenoxy group (-OC6H5) at the 5th position .


Chemical Reactions Analysis

The chemical reactivity of “3-Fluoro-5-phenoxyaniline” would be influenced by the electron-withdrawing fluoro group and the electron-donating phenoxy group. It might undergo reactions typical of anilines, such as electrophilic aromatic substitution .


Physical And Chemical Properties Analysis

The physical and chemical properties of “3-Fluoro-5-phenoxyaniline” would depend on its exact molecular structure. Fluorinated compounds often exhibit unique properties, such as high thermal and chemical stability .

Scientific Research Applications

1. Biological and Environmental Applications

  • 3-Fluoro-5-phenoxyaniline derivatives have been utilized in biological studies. For instance, in the research on pH-sensitive probes, fluorinated analogs of aminophenol, including those related to 3-Fluoro-5-phenoxyaniline, have shown promise due to their physiological range of pK values and minimal affinity for other physiological ions (Rhee, Levy, & London, 1995).
  • Environmental studies have employed derivatives of 3-Fluoro-5-phenoxyaniline to understand the toxicological impact of similar compounds. For example, earthworms exposed to related fluoroaniline compounds showed significant biochemical profile changes, suggesting the potential use of these compounds as biomarkers for xenobiotic toxicity (Bundy et al., 2002).

2. Chemical Synthesis and Drug Development

  • In the field of chemical synthesis, 3-Fluoro-5-phenoxyaniline and its derivatives have been used to create various chemical compounds. A study demonstrated the synthesis of 3-fluoro-2-quinolones from anilines, showcasing the compound's utility in creating heterocyclic structures, which are often important in drug development (Mävers & Schlosser, 1996).
  • The compound has been used in the synthesis of energetic materials, such as 4-diazo-2,6-dinitrophenol, highlighting its versatility in creating compounds with significant energetic properties (Klapötke, Preimesser, & Stierstorfer, 2015).

3. Analytical and Diagnostic Applications

  • 3-Fluoro-5-phenoxyaniline derivatives have found use in analytical chemistry for the study of intermolecular interactions. For instance, in a study involving 1,2,4-triazoles, fluoro derivatives were synthesized and characterized, providing insights into the nature of various intermolecular interactions (Shukla et al., 2014).
  • Another application involves using fluorinated phenol analogs to investigate the biochemical transformation pathways, such as the transformation of phenol to benzoate, providing valuable insights into biochemical processes (Genthner, Townsend, & Chapman, 1989).

4. Biochemical Studies

  • The study of enzyme mechanisms has also benefited from the use of 3-Fluoro-5-phenoxyaniline derivatives. For instance, the ortho-hydroxylation of 3-fluorophenol by phenol hydroxylase was examined using 19F-NMR, providing important insights into the reaction mechanism of this enzyme (Peelen et al., 1993).

Mechanism of Action

The mechanism of action would depend on the specific application of “3-Fluoro-5-phenoxyaniline”. As a general rule, the fluoro group can enhance the biological activity of organic compounds .

Safety and Hazards

Like many organic compounds, “3-Fluoro-5-phenoxyaniline” should be handled with care. It may cause skin and eye irritation, and may be harmful if inhaled or swallowed .

Future Directions

The future directions for research on “3-Fluoro-5-phenoxyaniline” would likely depend on its potential applications. Fluorinated compounds are of interest in various fields, including medicinal chemistry and materials science .

properties

IUPAC Name

3-fluoro-5-phenoxyaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10FNO/c13-9-6-10(14)8-12(7-9)15-11-4-2-1-3-5-11/h1-8H,14H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WLIXKLZJDXYKFR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)OC2=CC(=CC(=C2)N)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10FNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

203.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Fluoro-5-phenoxyaniline

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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